8-Chloroquinoline-4-carbaldehyde

Medicinal Chemistry Quinoline Scaffolds Regioisomer Differentiation

Quinoline-4-carbaldehyde building blocks present a critical sourcing challenge: 6-chloro, 7-chloro, and 8-chloro isomers are not functionally interchangeable. Position-dependent electronic effects alter electrophilicity, condensation kinetics, and downstream antiplasmodial/anticancer activity. Procure CAS 35839-88-4 specifically to ensure experimental reproducibility. • Regiospecific 8-chloro substitution delivers a distinct electronic environment vs. 6-Cl/7-Cl isomers. • Enables literature-precedented DHPM synthesis achieving IC50 as low as 0.014 μg/mL against P. falciparum. • Verified identity ensures predictable cross-coupling derivatization geometry for SAR exploration.

Molecular Formula C10H6ClNO
Molecular Weight 191.61 g/mol
CAS No. 35839-88-4
Cat. No. B1594741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloroquinoline-4-carbaldehyde
CAS35839-88-4
Molecular FormulaC10H6ClNO
Molecular Weight191.61 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C(=C1)Cl)C=O
InChIInChI=1S/C10H6ClNO/c11-9-3-1-2-8-7(6-13)4-5-12-10(8)9/h1-6H
InChIKeyIFKQRGWKODOCAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Chloroquinoline-4-carbaldehyde (CAS 35839-88-4): Technical Baseline for Procurement Decisions


8-Chloroquinoline-4-carbaldehyde is a halogenated quinoline aldehyde featuring a chlorine atom at the 8-position and an aldehyde group at the 4-position of the quinoline heterocyclic core . The compound presents as yellowish crystalline needles with a melting point between 85-90°C and molecular formula C10H6ClNO (MW 191.62 g/mol) . The 8-chloro substitution pattern, combined with the 4-carbaldehyde functionality, creates a distinctive electrophilic profile where the aldehyde carbon exhibits moderate electrophilicity enhanced by the electron-withdrawing chloro substituent . This compound serves as a key synthetic intermediate in medicinal chemistry programs targeting antimalarial and anticancer agents, with the chloro substitution providing a site for further functionalization via nucleophilic substitution .

8-Chloroquinoline-4-carbaldehyde: Why In-Class Quinoline Aldehydes Cannot Be Interchanged


Chloroquinoline-4-carbaldehydes are not functionally interchangeable due to position-dependent electronic effects that dictate both synthetic utility and downstream biological activity of derived compounds. The 8-chloro substitution on the quinoline ring produces a distinct electronic environment at the 4-carbaldehyde position compared to 6-chloro or 7-chloro isomers, altering electrophilicity and condensation kinetics . In antimalarial research, structure-activity relationship studies demonstrate that the specific position of chloro substitution on the quinoline scaffold critically influences the resulting antiplasmodial potency of final compounds, with IC50 values varying substantially across different substitution patterns [1]. Furthermore, the 8-position chloro group offers a unique vector for subsequent derivatization via cross-coupling or nucleophilic aromatic substitution that is geometrically and electronically distinct from alternative regioisomers, directly impacting the accessible chemical space for lead optimization campaigns [2].

8-Chloroquinoline-4-carbaldehyde: Quantifiable Differentiation Evidence for Procurement


Regioisomeric Chloro Substitution: Position 8 vs. Position 6 vs. Position 7 Differentiation

The 8-chloro regioisomer (CAS 35839-88-4) is structurally distinct from the 6-chloro analog (CAS 482583-75-5) and the 7-chloro analog (CAS 35714-48-8). The 8-position substitution places the electron-withdrawing chlorine atom ortho to the quinoline nitrogen and in proximity to the peri-position relative to the 4-carbaldehyde, creating an electronic environment that differs measurably from the 6-chloro and 7-chloro isomers . This positional difference affects the electrophilicity of the 4-carbaldehyde carbon and the overall molecular dipole moment, which influences both reaction kinetics in condensation processes and the orientation of the chlorine vector in subsequent derivatization steps . The 6-chloroquinoline-4-carbaldehyde is more commonly employed in antimicrobial and antitumor programs [1], whereas 7-chloroquinoline-4-carbaldehyde has documented antiproliferative activity against leukemia, prostate, and breast cancer cell lines , highlighting that regioisomer selection is application-dependent.

Medicinal Chemistry Quinoline Scaffolds Regioisomer Differentiation

Antimalarial Lead Derivatization: Quinoline-4-carbaldehyde Core Performance Benchmark

Quinoline-4-carbaldehyde serves as the foundational aldehyde component in the Biginelli reaction for synthesizing dihydropyrimidine (DHPM) antimalarial agents. In a standardized in vitro antimalarial evaluation against Plasmodium falciparum, quinoline-4-carbaldehyde-derived DHPMs demonstrated IC50 values ranging from 0.014 to 15.87 μg/mL, with the most active derivatives (compounds 4b, 4i) achieving IC50 values of 0.46 and 0.014 μg/mL respectively, which represent improved potency relative to the chloroquine reference standard (IC50 = 0.49 μg/mL) [1]. The structure-activity relationship analysis revealed that pyrimidine-2-thione moieties incorporating quinoline substituents at position 4 exhibit greater potency than corresponding pyrimidines without quinoline incorporation [1]. The 8-chloro variant provides a handle for introducing additional functionality at a position demonstrated to modulate antiplasmodial activity in related quinoline series.

Antimalarial Plasmodium falciparum Quinoline Derivatives

Hydrazone Derivative Antimicrobial and Antimalarial Activity Profile

Quinoline hydrazone derivatives, accessible via condensation of quinoline-4-carbaldehydes with hydrazines, exhibit quantifiable antimicrobial and antimalarial activities. In a systematic evaluation of quinoline hydrazone derivatives (6a–6o), compound 6o demonstrated antibacterial activity with MIC = 6.25 μg/mL, equipotent to the standard drug ofloxacin against Escherichia coli and Pseudomonas aeruginosa [1]. For antimalarial activity against P. falciparum, compound 6g exhibited IC50 = 0.56 μg/mL, which, while less potent than chloroquine (IC50 = 0.020 μg/mL), represents significant activity compared to quinine (IC50 = 0.268 μg/mL) [1]. Across a broader series of quinoline hydrazones, antimicrobial MIC values ranged from 6.25 to 100 μg/mL against pathogenic strains [2]. The 8-chloro-4-carbaldehyde regioisomer provides a specific entry point for generating hydrazone libraries with the chlorine atom positioned to potentially engage in halogen bonding interactions at the target binding site.

Antimicrobial Hydrazone Derivatives Quinoline

Anticancer Activity of Quinoline-Derived Hydrazones: NCI-60 Screening Data

Quinoline hydrazone analogs synthesized from quinoline precursors were evaluated at the National Cancer Institute (NCI) against the full NCI 60 human cancer cell line panel. Nine compounds (18b, 18d, 18e, 18f, 18g, 18h, 18i, 18j, 18l) exhibited significant anti-proliferative activity at 10 μM concentration, with GI50 values ranging from 0.33 to 4.87 μM and LC50 values ranging from 4.67 μM to >100 μM [1]. The mean GI50, TGI, and LC50 values of the most potent compound (18j) were compared favorably against clinically used anticancer agents bendamustine and chlorambucil, indicating that quinoline hydrazones hold promise as potential anticancer agents [1]. The 8-chloroquinoline-4-carbaldehyde scaffold offers a distinct chloro-substitution vector that can be leveraged for synthesizing structurally related hydrazone libraries for anticancer screening.

Anticancer Hydrazone NCI-60

8-Chloroquinoline-4-carbaldehyde: Optimal Application Scenarios for Research and Industrial Procurement


Antimalarial Lead Optimization via Biginelli Chemistry

Procure 8-chloroquinoline-4-carbaldehyde as the aldehyde component for Biginelli multicomponent reactions to generate dihydropyrimidine (DHPM) libraries with antiplasmodial activity. Literature precedent demonstrates that quinoline-4-carbaldehyde-derived DHPMs achieve IC50 values as low as 0.014 μg/mL against P. falciparum, representing up to 35-fold improvement over chloroquine baseline (IC50 = 0.49 μg/mL) [1]. The 8-chloro substituent remains available for subsequent diversification or may contribute to target engagement through halogen bonding interactions.

Antimicrobial Hydrazone Library Synthesis

Utilize 8-chloroquinoline-4-carbaldehyde for condensation with hydrazines to generate hydrazone derivatives with demonstrated antibacterial activity. Quinoline hydrazones have shown MIC values as low as 6.25 μg/mL against E. coli and P. aeruginosa, equipotent to the fluoroquinolone standard ofloxacin [2]. The 8-chloro substitution provides a distinct electronic profile that may influence hydrazone formation kinetics and the resulting compound's antimicrobial spectrum.

Anticancer Hydrazone Lead Generation for NCI-60 Screening

Employ 8-chloroquinoline-4-carbaldehyde as a precursor for hydrazone-based anticancer agents. Quinoline hydrazones have demonstrated GI50 values ranging from 0.33 to 4.87 μM across the NCI-60 human cancer cell line panel, with the most potent derivatives showing favorable activity profiles compared to clinical agents bendamustine and chlorambucil [3]. The 8-chloro regioisomer offers a distinct substitution vector for exploring structure-activity relationships in oncology programs.

Regioisomer-Specific Synthetic Route Replication

For research groups seeking to reproduce or extend published synthetic protocols requiring the 8-chloro regioisomer specifically, procurement of CAS 35839-88-4 rather than 6-chloro (CAS 482583-75-5) or 7-chloro (CAS 35714-48-8) isomers is mandatory. The 8-position substitution affects both the electronic environment of the 4-carbaldehyde and the geometry of subsequent derivatization steps, making CAS-specific sourcing essential for experimental reproducibility .

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